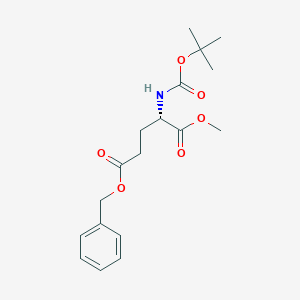

Boc-Glu(OBzl)-OMe

説明

Boc-Glu(OBzl)-OMe, also known as N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester methyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the tert-butoxycarbonyl (Boc) protecting group and the benzyl ester (OBzl) makes it a valuable building block for introducing glutamic acid residues into peptides.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(OBzl)-OMe typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected glutamic acid. The carboxyl group is then esterified using benzyl alcohol (OBzl) and methanol (OMe) under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Boc-Glu(OBzl)-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Deprotection: The Boc and benzyl protecting groups can be removed using trifluoroacetic acid (TFA) and hydrogenation, respectively.

生物活性

Boc-Glu(OBzl)-OMe, a derivative of glutamic acid, is notable for its applications in peptide synthesis and potential biological activities. This article explores the compound's properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus, a benzyl ester (OBzl) at the carboxylic acid position, and a methoxy (OMe) group. The structure is crucial for its stability and reactivity in peptide synthesis.

Synthesis and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its protective groups facilitate the formation of peptide bonds while preventing unwanted side reactions. The compound has been utilized in various studies to synthesize bioactive peptides, demonstrating its versatility in chemical biology.

Table 1: Synthesis Overview

| Methodology | Yield (%) | Comments |

|---|---|---|

| SPPS | 95-97 | High efficiency with minimal by-products |

| Reactive extrusion | 90-95 | Effective for difficult couplings |

Inhibition Studies

Research indicates that this compound exhibits significant biological activity as an inhibitor of proteolytic enzymes. A study focused on peptide aldehyde derivatives, including this compound, demonstrated its effectiveness against the 20S proteasome, a key player in protein degradation pathways. The structure-activity relationship (SAR) analysis revealed that modifications at the P3 position could enhance inhibitory activity significantly.

- Key Findings :

- Compounds with bulky hydrophobic side chains like this compound showed improved binding affinity to proteasomal sites compared to simpler structures.

- The presence of the OBzl group enhances hydrophobic interactions, contributing to higher inhibitory potency.

Case Study: Peptide Aldehyde Derivatives

In a comparative study of various peptide aldehyde derivatives, this compound was highlighted for its superior activity against the 20S proteasome. The study utilized covalent docking techniques to elucidate binding modes, confirming that the bulky benzyl ester plays a critical role in enhancing binding interactions within the active site of the enzyme.

Pharmacological Implications

The potential therapeutic implications of this compound are significant due to its role as a prodrug precursor. Its stability in gastrointestinal environments allows it to be transported via oligopeptide transporters, facilitating oral bioavailability of associated drugs. This property is particularly beneficial for compounds with low bioavailability.

特性

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZTGSAKNZBOV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552977 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59279-58-2 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。